![molecular formula C38H27ClN6 B2688750 6-Chloro-2-[3-(1,3-diphenylpyrazol-4-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline CAS No. 361366-63-4](/img/structure/B2688750.png)
6-Chloro-2-[3-(1,3-diphenylpyrazol-4-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Chloro-2-[3-(1,3-diphenylpyrazol-4-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline is a useful research compound. Its molecular formula is C38H27ClN6 and its molecular weight is 603.13. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-2-[3-(1,3-diphenylpyrazol-4-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2-[3-(1,3-diphenylpyrazol-4-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Inflammatory and Analgesic Properties
Research into quinazoline derivatives, such as the ones synthesized and characterized by Farag et al. (2012), reveals their potential as anti-inflammatory and analgesic agents. These compounds exhibited significant activity in screening tests, indicating their utility in developing new therapeutic agents in these categories Farag et al., 2012.
Antitumor Activity
Several studies have demonstrated the antitumor potential of quinazoline derivatives. Montoya et al. (2014) synthesized a series of NH-pyrazoline derivatives bearing the 4-aryloxy-7-chloroquinoline fragment, which showed remarkable antitumor activity against various cancer cell lines. These findings suggest that quinazoline derivatives could serve as useful leads for designing new anticancer agents Montoya et al., 2014.
Antimicrobial Activity
Research by Patel and Patel (2010) into fluoroquinolone-based 4-thiazolidinones, derived from quinazoline compounds, highlighted their significant antimicrobial properties. This study provides insight into the potential use of quinazoline derivatives in combating microbial infections Patel & Patel, 2010.
Antimalarial Agents
Cahyono et al. (2022) synthesized an N-phenylpyrazoline derivative from quinazoline precursors and evaluated its antimalarial activity. Although it showed lower activity compared to the control, this research contributes to the exploration of quinazoline derivatives in the development of antimalarial drugs Cahyono et al., 2022.
Synthesis and Characterization
Studies have also focused on the synthesis and structural elucidation of quinazoline derivatives, providing foundational knowledge for their potential applications in various fields of research. The work by Xu et al. (2011) on the synthesis of 2-oxazolines and 2-benoxazoles using quinazoline compounds underlines the chemical versatility and potential utility of these compounds in material science and organic synthesis Xu et al., 2011.
properties
IUPAC Name |
6-chloro-2-[3-(1,3-diphenylpyrazol-4-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H27ClN6/c39-29-21-22-33-31(23-29)36(27-15-7-2-8-16-27)41-38(40-33)45-35(24-34(42-45)26-13-5-1-6-14-26)32-25-44(30-19-11-4-12-20-30)43-37(32)28-17-9-3-10-18-28/h1-23,25,35H,24H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IROHVHWQNHOAKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CN(N=C6C7=CC=CC=C7)C8=CC=CC=C8 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H27ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-[3-(1,3-diphenylpyrazol-4-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.